![molecular formula C28H28N2O7 B592612 N2-Carboxy-N-(carboxymethyl)asparagine Tribenzyl Ester CAS No. 68802-36-8](/img/structure/B592612.png)
N2-Carboxy-N-(carboxymethyl)asparagine Tribenzyl Ester
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Description
N2-Carboxy-N-(carboxymethyl)asparagine Tribenzyl Ester, also known as benzyl (2S)-4-oxo-4-[(2-oxo-2-phenylmethoxyethyl)amino]-2-(phenylmethoxycarbonylamino)butanoate, is a chemical compound with the molecular formula C28H28N2O7 . It has a molecular weight of 504.53 . The compound appears as an off-white solid .
Molecular Structure Analysis
The compound has a complex molecular structure with a heavy atom count of 37 . It has a defined atom stereocenter count of 1 . The compound is canonicalized .Physical And Chemical Properties Analysis
N2-Carboxy-N-(carboxymethyl)asparagine Tribenzyl Ester has several notable physical and chemical properties. It has a topological polar surface area of 120Ų . The compound has a hydrogen bond acceptor count of 7 and a hydrogen bond donor count of 2 . It has a rotatable bond count of 15 . The compound’s XLogP3 is 3.6 . It is soluble in DCM, Ethyl Acetate, and Methanol .Mechanism of Action
The mechanism of action for N2-Carboxy-N-(carboxymethyl)asparagine Tribenzyl Ester is not specified in the search results. It’s possible that the compound’s mechanism of action is dependent on the specific context of its use, such as the type of biochemical or proteomics research it’s being used in .
properties
IUPAC Name |
benzyl (2S)-4-oxo-4-[(2-oxo-2-phenylmethoxyethyl)amino]-2-(phenylmethoxycarbonylamino)butanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O7/c31-25(29-17-26(32)35-18-21-10-4-1-5-11-21)16-24(27(33)36-19-22-12-6-2-7-13-22)30-28(34)37-20-23-14-8-3-9-15-23/h1-15,24H,16-20H2,(H,29,31)(H,30,34)/t24-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIIRXPOAWCVADJ-DEOSSOPVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CNC(=O)CC(C(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)CNC(=O)C[C@@H](C(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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